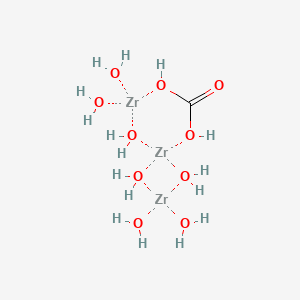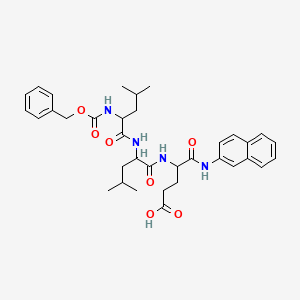
z-Leu-leu-glu-beta-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
z-Leu-leu-glu-beta-naphthylamide: is a synthetic peptide substrate used primarily in biochemical research. It is known for its role in measuring the activity of the 20S proteasome, a multicatalytic proteinase complex involved in protein degradation. The compound’s structure includes a sequence of amino acids (leucine, leucine, and glutamic acid) linked to a beta-naphthylamide group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of z-Leu-leu-glu-beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the beta-naphthylamide group is attached .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: z-Leu-leu-glu-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds within the compound, resulting in the release of the beta-naphthylamide group .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include proteolytic enzymes such as the 20S proteasome, which specifically targets the peptide bonds within the substrate .
Major Products Formed: The primary product formed from the hydrolysis of this compound is beta-naphthylamine, along with the corresponding peptide fragments .
Wissenschaftliche Forschungsanwendungen
z-Leu-leu-glu-beta-naphthylamide is widely used in scientific research due to its role as a substrate for proteasome activity assays. Its applications include:
Chemistry: Used in studies to understand the catalytic properties of proteolytic enzymes and to develop inhibitors targeting the proteasome
Biology: Employed in research on protein degradation pathways and the regulation of cellular processes involving the proteasome
Medicine: Utilized in drug discovery efforts to identify potential therapeutic agents that modulate proteasome activity, which is relevant in diseases such as cancer and neurodegenerative disorders
Industry: Applied in the development of diagnostic assays and biochemical tools for monitoring proteasome activity in various biological samples
Wirkmechanismus
The mechanism of action of z-Leu-leu-glu-beta-naphthylamide involves its recognition and cleavage by the 20S proteasome. The proteasome’s glutamylpeptidyl-peptide hydrolase activity specifically targets the peptide bonds within the substrate, leading to the release of beta-naphthylamine. This process is essential for studying the proteasome’s catalytic properties and for developing inhibitors that can modulate its activity .
Vergleich Mit ähnlichen Verbindungen
z-Leu-leu-glu-7-amido-4-methylcoumarin: Another substrate used for proteasome activity assays, but with a different fluorescent group.
L-alanine-beta-naphthylamide: A simpler substrate used in protease assays, with a single amino acid linked to beta-naphthylamide
Uniqueness: z-Leu-leu-glu-beta-naphthylamide is unique due to its specific amino acid sequence and its role as a substrate for the 20S proteasome. Its structure allows for the precise measurement of proteasome activity, making it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYHULQEZFNUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)
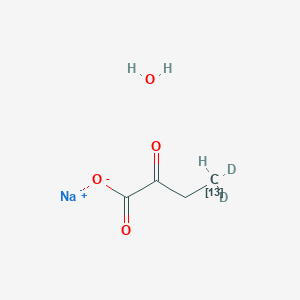




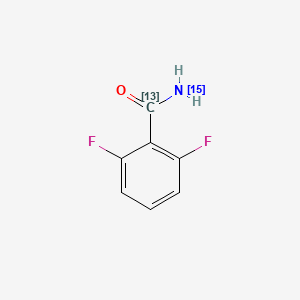
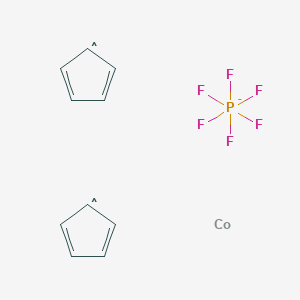
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)


